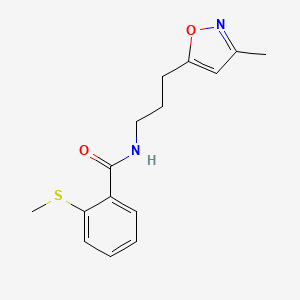![molecular formula C12H19NO4 B2579649 Acide 2-[(tert-butoxy)carbonyl]-2-azabicyclo[4.1.0]heptane-5-carboxylique CAS No. 1891128-35-0](/img/structure/B2579649.png)
Acide 2-[(tert-butoxy)carbonyl]-2-azabicyclo[4.1.0]heptane-5-carboxylique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Tert-butoxy)carbonyl]-2-azabicyclo[4.1.0]heptane-5-carboxylic acid is a complex organic molecule characterized by its bicyclic structure. It contains an amine group protected by a tert-butoxycarbonyl (Boc) group and a carboxylic acid group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other biologically active molecules .
Applications De Recherche Scientifique
2-[(Tert-butoxy)carbonyl]-2-azabicyclo[4.1.0]heptane-5-carboxylic acid has several scientific research applications:
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Tert-butoxy)carbonyl]-2-azabicyclo[4.1.0]heptane-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of tert-butyl carbamate as a protecting group for the amine, followed by cyclization reactions to form the bicyclic structure .
Industrial Production Methods
Industrial production of this compound often involves scalable synthetic routes that ensure high yield and purity. The use of automated synthesis and purification techniques, such as high-performance liquid chromatography (HPLC), is common in industrial settings to achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions
2-[(Tert-butoxy)carbonyl]-2-azabicyclo[4.1.0]heptane-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the bicyclic structure.
Substitution: Nucleophilic substitution reactions are common, particularly at the amine group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups .
Mécanisme D'action
The mechanism of action of 2-[(Tert-butoxy)carbonyl]-2-azabicyclo[4.1.0]heptane-5-carboxylic acid involves its interaction with specific molecular targets. The Boc group protects the amine during reactions, allowing selective transformations at other sites. The bicyclic structure introduces strain, which can influence the reactivity and binding properties of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(Tert-butoxy)carbonyl]-2-azabicyclo[3.1.0]hexane-3-carboxylic acid
- 2-[(Tert-butoxy)carbonyl]-2-azabicyclo[2.1.1]hexane-4-carboxylic acid
Uniqueness
2-[(Tert-butoxy)carbonyl]-2-azabicyclo[4.1.0]heptane-5-carboxylic acid is unique due to its specific bicyclic structure, which imparts distinct reactivity and stability compared to other similar compounds. The presence of the Boc-protected amine also makes it particularly useful in peptide synthesis .
Propriétés
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[4.1.0]heptane-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-12(2,3)17-11(16)13-5-4-7(10(14)15)8-6-9(8)13/h7-9H,4-6H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAHIMIGUGVUDBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C2C1C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(Dimethylamino)-N-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]benzamide](/img/structure/B2579567.png)
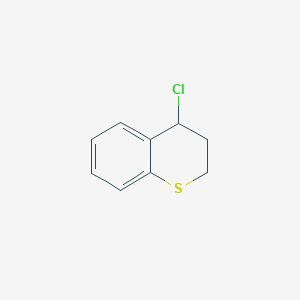
![N-[(oxan-4-yl)(pyridin-3-yl)methyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2579570.png)
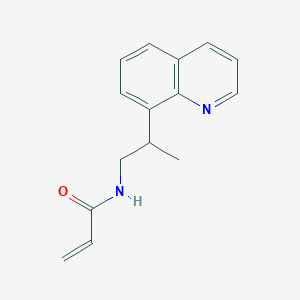
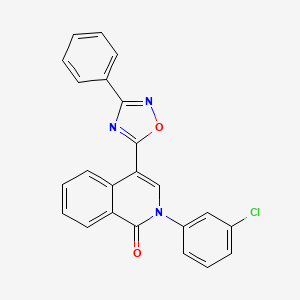
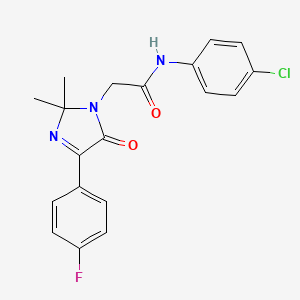
![(2E)-3-(2-chlorophenyl)-1-[4-(1-methyl-1H-imidazol-5-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2579577.png)
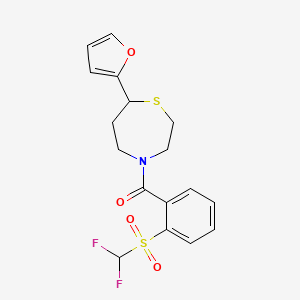
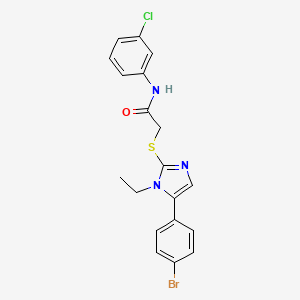
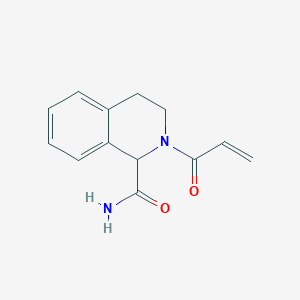
![4-(1,3-dioxan-2-ylmethyl)-2-[[4-(4-methylphenyl)-1,3-thiazol-2-yl]methyl]phthalazin-1-one](/img/structure/B2579584.png)
![5-[(4-benzylpiperidin-1-yl)(phenyl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B2579585.png)
![(E)-4-(Dimethylamino)-N-[2-(oxolan-3-yl)-1-phenylethyl]but-2-enamide](/img/structure/B2579586.png)
